2,4-Dibromobutanamide
Description
2,4-Dibromobutanamide is a halogenated organic compound characterized by a butanamide backbone substituted with bromine atoms at the 2- and 4-positions. Its molecular formula is C₄H₆Br₂NO, with a molecular weight of 259.91 g/mol.
The bromine atoms impart electrophilic character, making the compound a candidate for nucleophilic substitution reactions. Its amide group contributes to hydrogen-bonding interactions, affecting solubility in polar solvents.
Properties
Molecular Formula |
C4H7Br2NO |
|---|---|
Molecular Weight |
244.91 g/mol |
IUPAC Name |
2,4-dibromobutanamide |
InChI |
InChI=1S/C4H7Br2NO/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H2,7,8) |
InChI Key |
KSWBTPCSMSWWOR-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(C(=O)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-Dibromobutanamide with halogenated analogs and amide derivatives, focusing on structural, reactivity, and application-based differences.
Table 1: Comparison of this compound with Selected Analogs
Key Comparisons:
Reactivity: Electrophilic Substitution: Bromine in this compound is less reactive than nitro groups in 2,4-DNP due to weaker electron-withdrawing effects. However, bromine’s larger atomic size compared to chlorine or fluorine may enhance leaving-group ability in substitution reactions . Amide vs. Ester Groups: Unlike ethyl 4-bromo-2-methylbutanoate (ester), this compound’s amide group resists hydrolysis under basic conditions, enhancing stability in aqueous environments .
Biological Activity: While 2,4-DNP exhibits mitochondrial uncoupling activity, this compound’s bioactivity remains unexplored in the provided evidence.
Column chromatography and spectroscopic characterization (e.g., IR, NMR) are common purification and validation methods .
Environmental Impact: Halogenated compounds like triclosan () are noted for persistence and ecotoxicity. While this compound’s environmental fate is undocumented, bromine’s lower electronegativity compared to chlorine may reduce bioaccumulation risks relative to chlorinated analogs .
Limitations:
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